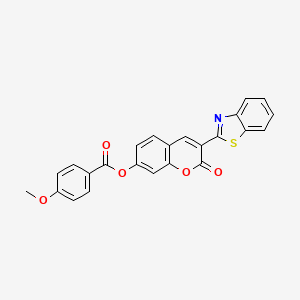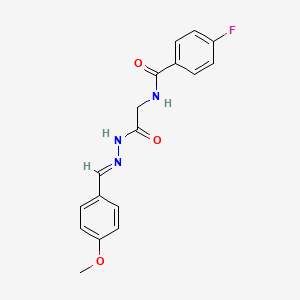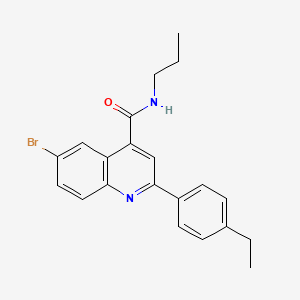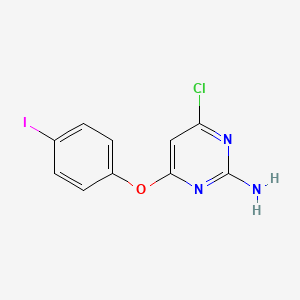![molecular formula C16H15BrN2O2S B14951829 O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B14951829.png)
O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE is an organic compound that features a complex structure with multiple functional groups, including a bromoaniline moiety, a carbonyl group, and a dimethylaminocarbothioyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE typically involves multi-step organic reactions One common approach is to start with the bromination of aniline to obtain 3-bromoaniline This intermediate is then subjected to acylation reactions to introduce the carbonyl group
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions: 1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromoaniline and dimethylaminocarbothioyl groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
- 1-[(3-CHLOROANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE
- 1-[(3-FLUOROANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE
- 1-[(3-METHYLANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE
Comparison: 1-[(3-BROMOANILINO)CARBONYL]-3-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZENE is unique due to the presence of the bromo group, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromo derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
分子式 |
C16H15BrN2O2S |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
O-[3-[(3-bromophenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H15BrN2O2S/c1-19(2)16(22)21-14-8-3-5-11(9-14)15(20)18-13-7-4-6-12(17)10-13/h3-10H,1-2H3,(H,18,20) |
InChIキー |
MQCLPKOPNANLMD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B14951746.png)

![5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14951755.png)

methanone](/img/structure/B14951792.png)
![N-(2-Oxo-2-{2-[(E)-1-phenylpropylidene]hydrazino}ethyl)-2-furamide](/img/structure/B14951797.png)

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)
![ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B14951835.png)


![3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B14951841.png)

![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14951845.png)
